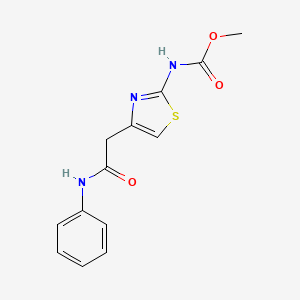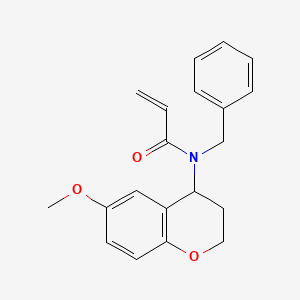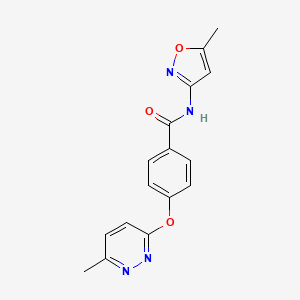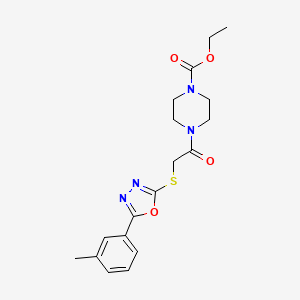
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, also known as BBP or BBP-12, is a synthetic compound that belongs to the family of benzimidazole derivatives. BBP has been found to exhibit a range of biological activities and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the modulation of immune system function. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has several advantages for use in lab experiments, including its high purity, low toxicity, and ease of synthesis. However, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile also has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Orientations Futures
There are several future directions for research on 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for a range of diseases. Additionally, the development of new derivatives of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile with improved properties and efficacy is an area of ongoing research.
Méthodes De Synthèse
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile can be synthesized through a multistep process involving the reaction of 4-butoxyaniline with 2-mercaptobenzimidazole, followed by the reaction of the resulting intermediate with ethyl acetoacetate and finally, the reaction of the resulting product with cyanogen bromide. The synthesis of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been extensively studied for its potential applications in scientific research, including cancer research, neurodegenerative disease research, and cardiovascular disease research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile involves the condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane to form the corresponding Schiff base, which is then cyclized with cyanogen bromide to yield the benzimidazole ring. The resulting benzimidazole derivative is then reacted with ethyl cyanoacetate to form the final product.", "Starting Materials": [ "4-butoxybenzaldehyde", "1,3-diaminopropane", "cyanogen bromide", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: Condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane in ethanol to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with cyanogen bromide in acetonitrile to yield the benzimidazole ring.", "Step 3: Reaction of the benzimidazole derivative with ethyl cyanoacetate in ethanol to form the final product, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile." ] } | |
Numéro CAS |
476211-01-5 |
Nom du produit |
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile |
Formule moléculaire |
C20H19N3O2 |
Poids moléculaire |
333.391 |
Nom IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)16(13-21)20-22-17-6-4-5-7-18(17)23-20/h4-11,24H,2-3,12H2,1H3,(H,22,23)/b19-16- |
Clé InChI |
XCCKVVWUZZZDJE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)
![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)

![N-cyclopentyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622028.png)

![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)




![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2622039.png)

![Ethyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2622041.png)